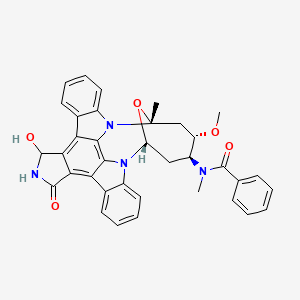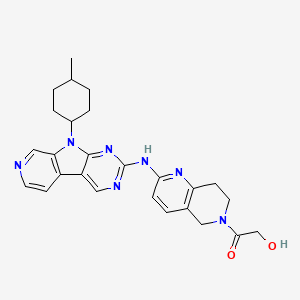
Nvp-cgm097
Übersicht
Beschreibung
NVP-CGM097 ist ein hochpotenter und selektiver Inhibitor des humanen Double-Minute-2-Proteins, auch bekannt als Maus-Double-Minute-2-Homolog. Diese Verbindung wurde entwickelt, um die Interaktion zwischen dem humanen Double-Minute-2-Protein und dem Tumorprotein p53 zu stören und so die Tumorsuppressorfunktion von p53 wiederherzustellen. This compound hat in präklinischen Studien vielversprechende Ergebnisse gezeigt und befindet sich derzeit in Phase-I-klinischen Studien zur Behandlung von Tumoren mit Wildtyp-p53 .
Wissenschaftliche Forschungsanwendungen
NVP-CGM097 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Die Verbindung wird als Werkzeug zur Untersuchung von Protein-Protein-Interaktionen verwendet, insbesondere der Interaktion zwischen dem humanen Double-Minute-2-Protein und dem Tumorprotein p53.
Biologie: this compound wird verwendet, um die Rolle des humanen Double-Minute-2-Proteins in zellulären Prozessen wie Zellzyklusregulation, Apoptose und DNA-Reparatur zu untersuchen.
Medizin: Die Verbindung wird als potenzieller Therapeutikum für die Behandlung von Krebserkrankungen mit Wildtyp-p53 untersucht. Sie hat in präklinischen Modellen verschiedener Krebserkrankungen, einschließlich solider Tumoren und hämatologischer Malignome, eine Wirksamkeit gezeigt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es mit hoher Affinität an das humane Double-Minute-2-Protein bindet, wodurch die Interaktion zwischen dem humanen Double-Minute-2-Protein und dem Tumorprotein p53 verhindert wird. Dies führt zur Stabilisierung und Aktivierung von p53, was wiederum Zellzyklusarretierung und Apoptose in Tumorzellen induziert. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das humane Double-Minute-2-Protein, das Tumorprotein p53 und nachgeschaltete Effektoren wie das p21-Protein und das Retinoblastomprotein .
Wirkmechanismus
NVP-CGM097 exerts its effects by binding to the human double minute 2 protein with high affinity, thereby preventing the interaction between the human double minute 2 protein and the tumor protein p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells. The molecular targets and pathways involved include the human double minute 2 protein, the tumor protein p53, and downstream effectors such as the p21 protein and the retinoblastoma protein .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Nvp-cgm097 binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The Ki value of this compound for human MDM2 is 1.3 nM, indicating a high binding affinity .
Cellular Effects
This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . It has been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the p53-MDM2 interaction using non-peptidic small-molecule inhibitors . By binding to the p53 pocket on the surface of MDM2, this compound effectively disrupts the interaction between p53 and MDM2 .
Temporal Effects in Laboratory Settings
This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . It triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It displays desirable pharmacokinetic and pharmacodynamic profiles in animals, which triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By binding to MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the activation of the p53 pathway .
Subcellular Localization
Considering its mechanism of action, it is likely that this compound localizes to the nucleus where the p53-MDM2 interaction takes place .
Vorbereitungsmethoden
Die Synthese von NVP-CGM097 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung eines Dihydroisochinolinon-Kerns, gefolgt von der Einführung verschiedener Substituenten, um die Wirksamkeit und Selektivität der Verbindung zu verbessern. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien wie Säuren, Basen und Oxidationsmittel. Industrielle Produktionsverfahren für this compound sind optimiert, um hohe Ausbeute und Reinheit zu gewährleisten, wobei strenge Qualitätskontrollmaßnahmen implementiert sind .
Analyse Chemischer Reaktionen
NVP-CGM097 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
NVP-CGM097 ist in seiner hohen Wirksamkeit und Selektivität für das humane Double-Minute-2-Protein einzigartig. Ähnliche Verbindungen umfassen:
Nutlin-3: Ein weiterer Inhibitor des humanen Double-Minute-2-Proteins, jedoch mit geringerer Wirksamkeit und Selektivität im Vergleich zu this compound.
RG7112: Ein niedermolekularer Inhibitor des humanen Double-Minute-2-Proteins, der sich derzeit in klinischer Entwicklung befindet.
MI-773: Ein potenter Inhibitor des humanen Double-Minute-2-Proteins, mit einem ähnlichen Wirkmechanismus wie this compound. Die Einzigartigkeit von this compound liegt in seinen optimierten pharmakokinetischen und pharmakodynamischen Eigenschaften, die zu besseren Wirksamkeits- und Sicherheitsprofilen im Vergleich zu anderen ähnlichen Verbindungen führen
Eigenschaften
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSLRWKONPSRQ-CPOWQTMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313363-54-0 | |
| Record name | CGM-097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGM-097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


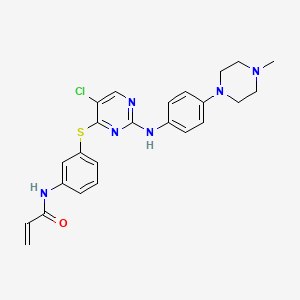
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

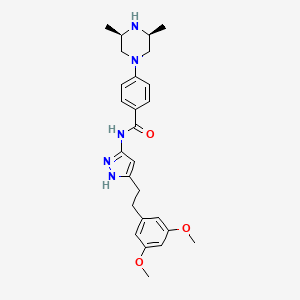

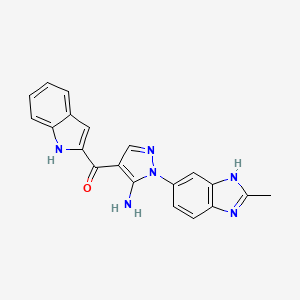

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
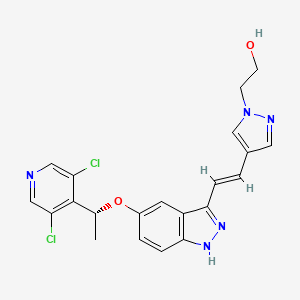

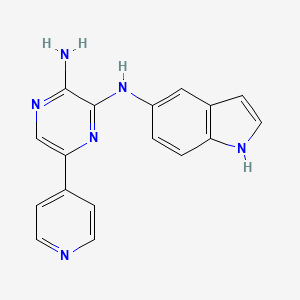
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
